molecular formula C19H26N4O2 B2717324 3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea CAS No. 1421507-87-0

3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea

Cat. No.: B2717324
CAS No.: 1421507-87-0
M. Wt: 342.443
InChI Key: VOERBXMFHPCBTB-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a synthetic chemical compound supplied for research purposes. It features a phthalazinone core structure, a scaffold present in various compounds studied for their biological activity. The molecule incorporates a tert-butyl urea moiety and a cyclopentyl group, which can influence its physicochemical properties and interaction with biological targets. While specific research applications for this exact molecule must be established by the investigator, structurally related phthalazinone derivatives have been explored in scientific research, including as potential inhibitors of protein methyltransferases like PRMT5 . Researchers are advised to consult the current scientific literature for the latest findings on compounds with this scaffold. This product is intended for laboratory research use only and is not classified as a drug, food additive, or cosmetic. It is not intended for human consumption or diagnostic use. Handle with care in a controlled laboratory setting. Refer to the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-tert-butyl-3-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)21-18(25)20-12-16-14-10-6-7-11-15(14)17(24)23(22-16)13-8-4-5-9-13/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOERBXMFHPCBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the phthalazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step may involve alkylation or acylation reactions.

    Attachment of the tert-butyl group: This can be done through nucleophilic substitution reactions.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.

    Reduction: Reduction reactions can modify the functional groups, leading to different chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogues in Phthalazinone Derivatives

Several phthalazinone derivatives with modified substituents have been synthesized and characterized (). Key comparisons include:

Table 1: Comparison of Phthalazinone-Based Compounds
Compound ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 3,4-Dihydrophthalazin-1(2H)-one 3-Cyclopentyl, 1-(3-tert-butylureido)methyl Not provided Urea, Cyclopentyl, tert-Butyl
A22 () Phthalazinone 3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl 499.23 Piperazine, Difluorocyclohexane
A23 () Phthalazinone 3-((4-Cyclohexanecarbonylpiperazin-1-yl)methyl)-4-fluorobenzyl 463.25 Piperazine, Cyclohexane
B2 () Phthalazinone 2-Fluoro-5-((4-oxophthalazin-1-yl)methyl)benzohydrazide 355.16 Benzohydrazide, Fluorophenyl

Key Observations :

  • Substituent Diversity : The target compound’s urea group distinguishes it from piperazine (A22, A23) or benzohydrazide (B2-B5) substituents in analogs. Urea’s hydrogen-bonding capacity may enhance target selectivity compared to bulkier piperazine moieties .

Urea-Containing Derivatives

Urea-functionalized compounds from unrelated scaffolds () provide comparative insights:

Table 2: Urea Derivatives with Heterocyclic Cores
Compound ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Phthalazinone As above Not provided Phthalazinone-urea hybrid
40i () Pyrazole-Chromenyl 3-tert-Butyl, 5-(2-morpholinoethoxy)-2H-chromen-8-yl 560.10 Pyrazole, Chromenyl, Morpholine
40j () Pyrazole-Chromenyl 3-tert-Butyl, 3-chloro-4-fluorophenyl, 5-(2-morpholinoethoxy)-2H-chromen-8-yl Not provided Halogenated aryl, Morpholine

Key Observations :

  • Core Flexibility: The phthalazinone core in the target compound may offer distinct conformational rigidity compared to pyrazole-chromenyl hybrids (40i, 40j), affecting binding to flat or deep protein pockets .
  • Synthetic Accessibility : Urea derivatives like 40i and 40j exhibit low yields (19–27%), suggesting challenges in introducing bulky tert-butyl groups. The target compound’s synthesis may face similar hurdles .

Substituent-Driven Properties

Cycloalkyl vs. Aromatic Substituents
  • The cyclopentyl group in the target compound contrasts with cyclohexane (A22) or aromatic (A12, A13) substituents in analogs. Cyclopentyl’s smaller size may reduce steric hindrance compared to cyclohexane, optimizing binding to compact active sites .
  • Fluorine-containing analogs (e.g., A22, B2) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the target’s non-fluorinated structure may prioritize other pharmacokinetic parameters .
Urea vs. Carboxamide/Carbohydrazide

Biological Activity

3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a compound of interest due to its potential biological activities. This article aims to compile and analyze existing research findings related to its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C15H24N4O3C_{15}H_{24}N_{4}O_{3} with a molecular weight of approximately 288.38 g/mol. The structural characteristics contribute significantly to its biological activity.

Antitumor Activity

Research indicates that compounds similar in structure to this compound exhibit notable antitumor properties. For instance, derivatives of urea have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineGI50 (μM)TGI (μM)LC50 (μM)
Compound 4EKVX (non-small lung cancer)1.721.525.9
Compound 4RPMI-8226 (leukemia)25.928.793.3
Compound 4OVCAR-4 (ovarian cancer)15.927.9-
Compound 4PC-3 (prostate cancer)28.7--

These studies suggest that modifications in the urea structure can lead to enhanced antitumor activity, indicating the potential for further development of this compound as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation; however, it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit GSK-3β activity, which plays a critical role in cancer cell survival and proliferation .

In Vitro Studies

In vitro studies have demonstrated that derivatives of urea can significantly reduce the viability of various cancer cell lines. For example, one study reported that a related compound reduced GSK-3β activity by more than 57% at a concentration of 1 µM . This suggests that the biological activity of such compounds may be linked to their ability to modulate signaling pathways critical for tumor growth.

Cytotoxicity Assays

Cytotoxicity assays conducted on human monocytic cell lines (U937, THP-1) showed that certain urea derivatives exhibited selective toxicity towards malignant cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents that minimize side effects in patients.

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